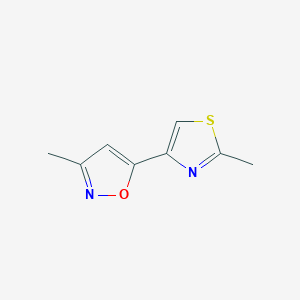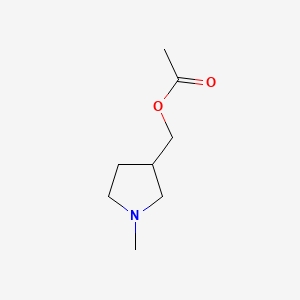![molecular formula C9H9BN2O4 B13662935 (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[1,5-a]pyridine ring system, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boronic acid group into the pyrazolo[1,5-a]pyridine ring system. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and reagents for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura reaction typically employs a palladium catalyst, a base like potassium carbonate, and an aryl halide as the coupling partner.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for use in biological assays and imaging techniques.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit unique properties.
Wirkmechanismus
The mechanism by which (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in enzyme inhibition and receptor binding studies. The pyrazolo[1,5-a]pyridine ring system can also interact with various biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-boronic acid: Similar structure but lacks the pyrazolo ring and methoxycarbonyl group.
(3-Methoxycarbonyl)pyridine-5-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of the boronic acid group.
Uniqueness
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to the presence of both the pyrazolo[1,5-a]pyridine ring system and the methoxycarbonyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H9BN2O4 |
|---|---|
Molekulargewicht |
219.99 g/mol |
IUPAC-Name |
(3-methoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)7-5-11-12-3-2-6(10(14)15)4-8(7)12/h2-5,14-15H,1H3 |
InChI-Schlüssel |
XVKVUMPKTRUGBC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=NN2C=C1)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)




![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
